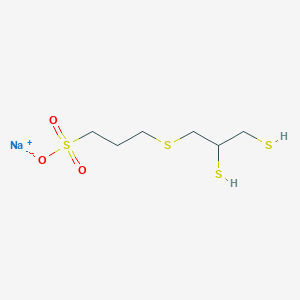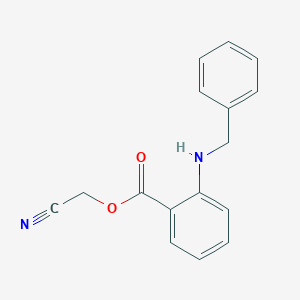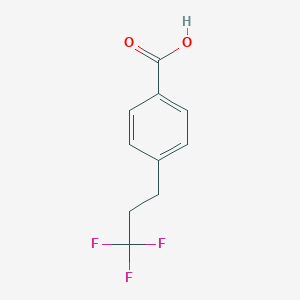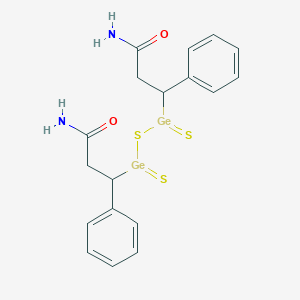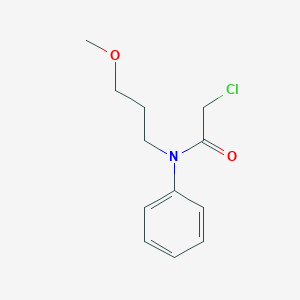
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The addition of a chloro group and a methoxypropyl group to the acetanilide structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Acetanilide, 2-chloro-N-(3-methoxypropyl)- typically involves the reaction of 2-chloroacetanilide with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Analyse Des Réactions Chimiques
Acetanilide, 2-chloro-N-(3-methoxypropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new analgesic and antipyretic drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation .
Comparaison Avec Des Composés Similaires
Acetanilide, 2-chloro-N-(3-methoxypropyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2-Chloroacetanilide: A derivative with a chloro group, used in the synthesis of various organic compounds.
N-(3-Methoxypropyl)acetanilide: A derivative with a methoxypropyl group, studied for its potential biological activities
Propriétés
Numéro CAS |
102411-02-9 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
SMILES canonique |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
102411-02-9 |
Synonymes |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![1-Bromo-2-methylbicyclo[1.1.0]butane](/img/structure/B9166.png)


![2-Methylfuro[2,3-c]pyridin-3(2H)-one](/img/structure/B9171.png)

